2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Overview
Description
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system that includes a pyrrolothieno[3,2-f][1,4]diazepine core, which is substituted with phenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives with amines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications include the treatment of various diseases, such as cancer and microbial infections.
Industry: : It can be used in the development of new materials, such as semiconductors and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
. Similar compounds include other heterocyclic compounds with fused ring systems, such as indoles and pyrroles
Properties
IUPAC Name |
4,5-dimethyl-9-phenyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-13(2)21-18-15(12)11-19-17(14-7-4-3-5-8-14)16-9-6-10-20(16)18/h3-10,17,19H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXITYAKAKCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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